molecular formula C14H23NO2 B12600584 Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- CAS No. 651304-82-4

Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-

Cat. No.: B12600584
CAS No.: 651304-82-4
M. Wt: 237.34 g/mol
InChI Key: GZUZSBSCGAGTSG-UHFFFAOYSA-N
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Description

Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-, is a synthetic phenolic compound of interest in biochemical and pharmacological research. This molecule features a phenolic ring system substituted with a complex alkylamino side chain terminating in a hydroxyl group. This structure is characteristic of compounds that may interact with various biological targets. Phenolic compounds are widely studied for their diverse biological activities, which can include antioxidant, anti-inflammatory, and antimicrobial properties . The specific side chain in this compound suggests potential for enhanced solubility or targeted interactions, making it a candidate for investigation in areas such as enzyme inhibition, receptor binding studies, or as a building block for more complex chemical entities. Its mechanism of action, while not yet fully characterized, may involve interactions with protein targets or cellular membranes, a trait common to many phenols . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to conduct their own assays to determine the specific properties and applications of this compound.

Properties

CAS No.

651304-82-4

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

2-[1-(5-hydroxypentylamino)propyl]phenol

InChI

InChI=1S/C14H23NO2/c1-2-13(15-10-6-3-7-11-16)12-8-4-5-9-14(12)17/h4-5,8-9,13,15-17H,2-3,6-7,10-11H2,1H3

InChI Key

GZUZSBSCGAGTSG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1O)NCCCCCO

Origin of Product

United States

Preparation Methods

Direct Amination

3.1 Method Description

Direct amination involves the reaction of phenolic compounds with amines under specific conditions to introduce amino groups into the aromatic ring. This method is advantageous due to its simplicity and direct approach.

3.2 Reaction Conditions

  • Reagents : Phenol and 5-hydroxypentylamine.
  • Catalysts : Acidic or basic catalysts may be employed to enhance the reaction rate.
  • Temperature : Typically conducted at elevated temperatures (100-200 °C).
  • Solvent : Common solvents include ethanol or dimethylformamide.

3.3 Reaction Scheme

The reaction can be summarized as follows:

$$
\text{Phenol} + \text{5-hydroxypentylamine} \xrightarrow{\text{Acid/Base Catalyst}} \text{Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]} + \text{H}_2\text{O}
$$

Reduction of Nitro Compounds

4.1 Method Description

Another effective method for synthesizing Phenol derivatives is through the reduction of nitrophenols. This approach can be particularly useful if starting materials containing nitro groups are available.

4.2 Reaction Conditions

  • Reagents : Starting from 2-nitro-5-hydroxypentylphenol.
  • Reducing Agents : Commonly used reducing agents include iron powder or catalytic hydrogenation using palladium on carbon.
  • Temperature and Pressure : The reduction is typically performed at moderate temperatures (room temperature to 50 °C) under atmospheric pressure or mild vacuum.

4.3 Reaction Scheme

The reduction process can be illustrated as follows:

$$
\text{2-Nitro-5-hydroxypentylphenol} \xrightarrow{\text{Reducing Agent}} \text{Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]} + \text{N}_2
$$

Alkylation Reactions

5.1 Method Description

Alkylation reactions involve the introduction of alkyl groups into phenolic compounds, which can enhance their properties or introduce functional groups necessary for further reactions.

5.2 Reaction Conditions

  • Reagents : Use of alkyl halides such as bromopentane.
  • Base : Sodium hydroxide or potassium carbonate is often used to deprotonate the phenolic compound.
  • Temperature : The reaction typically occurs at reflux conditions.

5.3 Reaction Scheme

The alkylation reaction can be represented as follows:

$$
\text{Phenol} + \text{Bromopentane} \xrightarrow{\text{Base}} \text{Alkylated Phenol} + \text{HBr}
$$

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages
Direct Amination Simple, direct approach Requires careful control of conditions
Reduction Utilizes readily available nitro compounds May require multiple steps
Alkylation Versatile for introducing various alkyl groups May lead to side reactions

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent on Amino Group Molecular Formula Molecular Weight (g/mol) Key Features
Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- 5-Hydroxypentyl C₁₄H₂₃NO₂ 237.34 (estimated) Hydroxyl group on pentyl chain enhances hydrophilicity and H-bonding potential.
Phenol, 2-[1-[(cyclopropylmethyl)amino]propyl]- Cyclopropylmethyl C₁₃H₁₉NO 205.30 Cyclopropane ring introduces steric hindrance and lipophilicity .
2-{1-[(3-Chlorophenyl)amino]propyl}phenol 3-Chlorophenyl C₁₅H₁₆ClNO 261.75 Chlorine atom increases electronegativity, potentially enhancing bioactivity .
4-{1-[(3-Iodophenyl)amino]propyl}phenol 3-Iodophenyl C₁₅H₁₆INO 353.20 Iodine substituent may improve radiolabeling potential .
2-{1-[(2-Hydroxyethyl)amino]propyl}phenol 2-Hydroxyethyl C₁₁H₁₇NO₂ 195.26 Shorter hydroxylated chain reduces steric bulk, increasing solubility .

Structural Conformation and Stability

  • The 5-hydroxypentyl chain in the target compound likely adopts an extended conformation, similar to Ritodrine’s hydroxyethyl group, facilitating interactions with polar biological targets.
  • Steric effects from bulkier substituents (e.g., cyclopropylmethyl or iodophenyl) may reduce membrane permeability but enhance receptor specificity .

Biological Activity

Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-, commonly referred to as a phenolic compound, has garnered significant attention in the fields of medicinal chemistry and biological research. This compound is characterized by its unique structural features that facilitate interactions with biological molecules, leading to various therapeutic applications.

Chemical Structure and Properties

The compound features a phenolic structure with an amino group and a hydroxyl group, which are crucial for its biological activity. The presence of these functional groups allows for versatile interactions with enzymes and receptors, modulating biochemical pathways. The molecular structure enables hydrogen bonding and electrostatic interactions, enhancing its binding capabilities to biological targets.

The mechanism of action of this phenolic compound involves its interaction with specific molecular targets, including enzymes and receptors. The phenolic group can participate in hydrogen bonding and π-π interactions, while the hydroxypropylamino side chain can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate various biological pathways, leading to observed effects such as antimicrobial and antioxidant activities.

Biological Activities

Research has highlighted several key biological activities associated with Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-:

  • Antimicrobial Activity : This compound has been investigated for its potential to inhibit the growth of various pathogens. Studies have shown that it exhibits significant antibacterial and antifungal properties against common microorganisms such as Escherichia coli and Staphylococcus aureus at concentrations as low as 40 μg/ml .
  • Antioxidant Properties : Phenolic compounds are well-known for their ability to scavenge free radicals, thereby preventing oxidative stress-related damage in cells. The antioxidant capacity is attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals .
  • Therapeutic Potential : The compound is being explored for its potential therapeutic effects in various diseases, including neurodegenerative disorders and cancer. Its ability to modulate signaling pathways makes it a candidate for drug development aimed at these conditions .

Case Study 1: Interaction with SARS-CoV-2

A recent study investigated the interaction of phenolic compounds with SARS-CoV-2 proteins. Molecular docking simulations indicated that certain phenols exhibit good binding affinities with the nsp13 protein of the virus. This suggests potential use as antiviral agents against COVID-19 .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial metabolites, the effectiveness of phenolic compounds was assessed using GC-MS analysis. The results demonstrated that these compounds could significantly inhibit microbial growth, supporting their use in developing new antimicrobial therapies .

Comparative Analysis

The following table summarizes the biological activities of Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- compared to similar compounds:

Compound NameAntimicrobial ActivityAntioxidant CapacityTherapeutic Applications
Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-HighStrongNeurodegenerative diseases
2-{1-[(3-Hydroxypropyl)amino]propyl}phenolModerateModerateCancer therapy
4-(3-Hydroxypropyl)anilineLowHighCardiovascular health

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